

3,4,5-Trichlorosyringol chemical structure and properties

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Compound of Interest

Compound Name: 3,4,5-Trichlorosyringol

Cat. No.: B1208624

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An In-depth Technical Guide to 3,4,5-Trichlorophenol

A Note on the Chemical Identity: The initial request specified "**3,4,5-Trichlorosyringol**." Syringol is the common name for 2,6-dimethoxyphenol. Consequently, **3,4,5-trichlorosyringol** would correspond to 2,6-dimethoxy-3,4,5-trichlorophenol. However, a comprehensive search of chemical databases and scientific literature yielded no specific information for a compound with this name and structure. The search results consistently redirected to "3,4,5-Trichlorophenol." It is therefore highly probable that "**3,4,5-Trichlorosyringol**" is a misnomer. This guide will focus on the well-documented compound, 3,4,5-Trichlorophenol.

This technical guide provides a thorough overview of the chemical structure, properties, synthesis, and analysis of 3,4,5-Trichlorophenol. It is intended for researchers, scientists, and professionals in drug development and environmental science who require detailed technical information on this compound.

Chemical Structure and Properties

3,4,5-Trichlorophenol is a chlorinated aromatic organic compound. Its structure consists of a benzene ring substituted with one hydroxyl group and three chlorine atoms at positions 3, 4, and 5.

Chemical Structure:

Physicochemical Properties

The key physicochemical properties of 3,4,5-Trichlorophenol are summarized in the table below for easy reference.

Property	Value	Reference
IUPAC Name	3,4,5-trichlorophenol	[1]
CAS Number	609-19-8	[1]
Molecular Formula	C ₆ H ₃ Cl ₃ O	[1]
Molecular Weight	197.45 g/mol	[1]
Appearance	Needles (from ligroin) or off-white solid	[1]
Melting Point	101 °C (214 °F)	
Boiling Point	271-277 °C (520-531 °F) at 746 mmHg	
Water Solubility	81 mg/L at 25 °C	[2]
pKa	7.84	[1]
LogP (Octanol-Water Partition Coefficient)	4.01	[1]
Vapor Pressure	0.00246 mmHg at 25 °C	[1]
SMILES	<chem>C1=C(C=C(C(=C1Cl)Cl)Cl)O</chem>	[1]
InChI	InChI=1S/C6H3Cl3O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H	[3]

Synthesis and Purification

The synthesis of 3,4,5-Trichlorophenol can be achieved through the chlorination of phenol or the hydrolysis of more heavily chlorinated benzene derivatives[1]. The following is a plausible experimental protocol for its synthesis, adapted from general procedures for the synthesis of trichlorophenol derivatives[4].

Experimental Protocol: Synthesis of 3,4,5-Trichlorophenol

Objective: To synthesize 3,4,5-trichlorophenol via the controlled chlorination of phenol.

Materials:

- Phenol
- Sulfuryl chloride (SO_2Cl_2)
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous dichloromethane (CH_2Cl_2)
- Deionized water
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane and ethyl acetate for chromatography

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenol (1 equivalent) in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Carefully add anhydrous aluminum chloride (0.1 equivalents) to the stirred solution.

- Slowly add sulfuryl chloride (3 equivalents) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature is maintained at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by slowly adding cold water.
- Separate the organic layer and wash it sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate 3,4,5-trichlorophenol.

Purification of Crude 3,4,5-Trichlorophenol

A method for the purification of a related isomer, 2,4,5-trichlorophenol, involves the selective reaction of impurities with formaldehyde[5]. A similar approach could potentially be adapted for the purification of 3,4,5-trichlorophenol.

Experimental Protocol: Purification by Formaldehyde Treatment

Objective: To purify crude 3,4,5-trichlorophenol by reacting impurities with formaldehyde.

Materials:

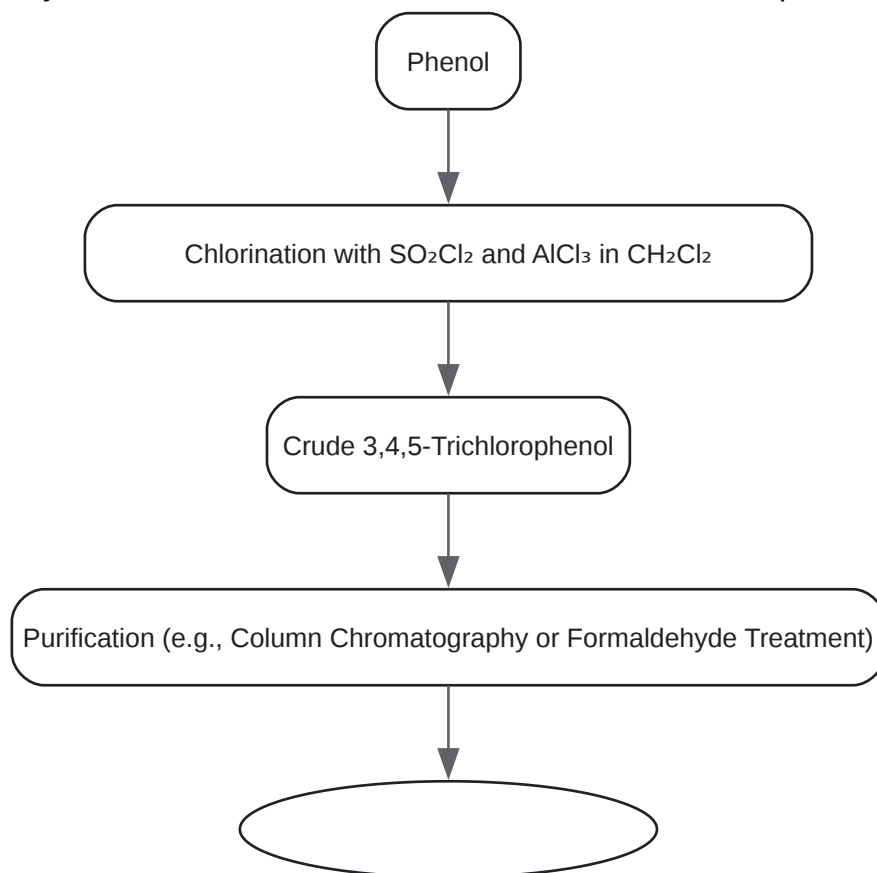
- Crude 3,4,5-trichlorophenol
- Sulfuric acid (55-75%)
- Formaldehyde (37% aqueous solution or paraformaldehyde)
- Heptane (or other alkane solvent)

Procedure:

- Treat the crude 3,4,5-trichlorophenol with formaldehyde in the presence of 55-75% sulfuric acid.
- Heat the reaction mixture to a temperature between 70 °C and 90 °C for 5 to 8 hours. The reaction should be monitored by a suitable analytical method such as gas-liquid chromatography.
- After the reaction is complete, the purified 3,4,5-trichlorophenol can be separated from the condensation products of the impurities.
- Separation can be achieved by extraction with a suitable alkane solvent like heptane, which will dissolve the trichlorophenol but not the less soluble condensation products, or by distillation.

Synthesis and Purification Workflow

Synthesis and Purification Workflow of 3,4,5-Trichlorophenol



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Caption: A simplified workflow for the synthesis and purification of 3,4,5-Trichlorophenol.

Analytical Methods

Accurate and sensitive analytical methods are essential for the detection and quantification of 3,4,5-Trichlorophenol in various environmental and biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed.

Experimental Protocol: GC-MS Analysis of 3,4,5-Trichlorophenol in Water

This protocol is adapted from established methods for the analysis of chlorophenols in water samples[6][7].

Objective: To determine the concentration of 3,4,5-trichlorophenol in a water sample by GC-MS following solid-phase extraction and derivatization.

Materials:

- Water sample (1 L)
- Solid-Phase Extraction (SPE) cartridge (e.g., polystyrene-divinylbenzene)
- Methanol, Dichloromethane (DCM), Hexane (HPLC grade)
- Hydrochloric acid (HCl)
- Anhydrous sodium sulfate
- Acetic anhydride
- Pyridine
- Internal standard (e.g., a deuterated phenol)

- GC-MS system with a capillary column (e.g., HP-5ms)

Procedure:

- Sample Preparation (Solid-Phase Extraction): a. Acidify the 1 L water sample to pH 2 with HCl. b. Spike the sample with a known amount of an internal standard. c. Condition the SPE cartridge with 5 mL of DCM, followed by 5 mL of methanol, and then 10 mL of acidified water (pH 2). d. Pass the water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min. e. After the sample has passed through, dry the cartridge under vacuum for 10-15 minutes. f. Elute the retained analytes with two 5 mL aliquots of DCM. g. Dry the eluate by passing it through a small column of anhydrous sodium sulfate. h. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
- Derivatization (Acetylation): a. To the 1 mL concentrated extract, add 100 μ L of pyridine and 200 μ L of acetic anhydride. b. Cap the vial and heat at 60°C for 30 minutes. c. Allow the sample to cool to room temperature.
- GC-MS Analysis: a. Injector: 250°C, splitless mode. b. Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes. c. Carrier Gas: Helium at a constant flow rate of 1 mL/min. d. Mass Spectrometer: Transfer line temperature: 280°C; Ion source temperature: 230°C. Operate in Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the derivatized 3,4,5-trichlorophenol.

Experimental Protocol: HPLC Analysis of 3,4,5-Trichlorophenol in Water

This protocol is based on general methods for the HPLC analysis of phenols in water^{[8][9]}.

Objective: To quantify 3,4,5-trichlorophenol in a water sample using HPLC with UV detection.

Materials:

- Water sample extract (prepared as in the GC-MS protocol, steps 1a-1h, but the final extract is reconstituted in the mobile phase)
- HPLC system with a C18 column and UV or Photodiode Array (PDA) detector

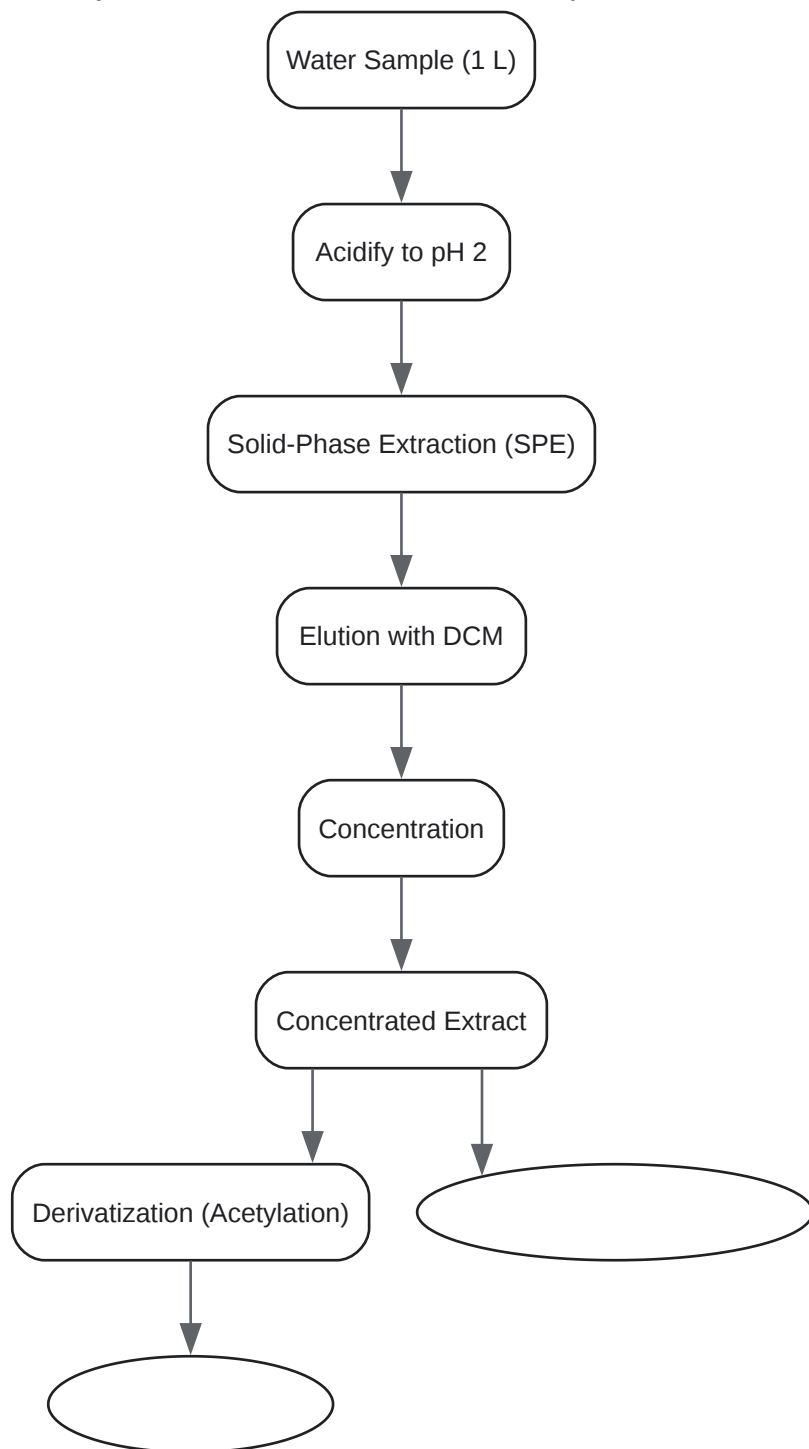
- Mobile Phase A: Water with 0.1% phosphoric acid
- Mobile Phase B: Acetonitrile
- Internal standard solution (optional)

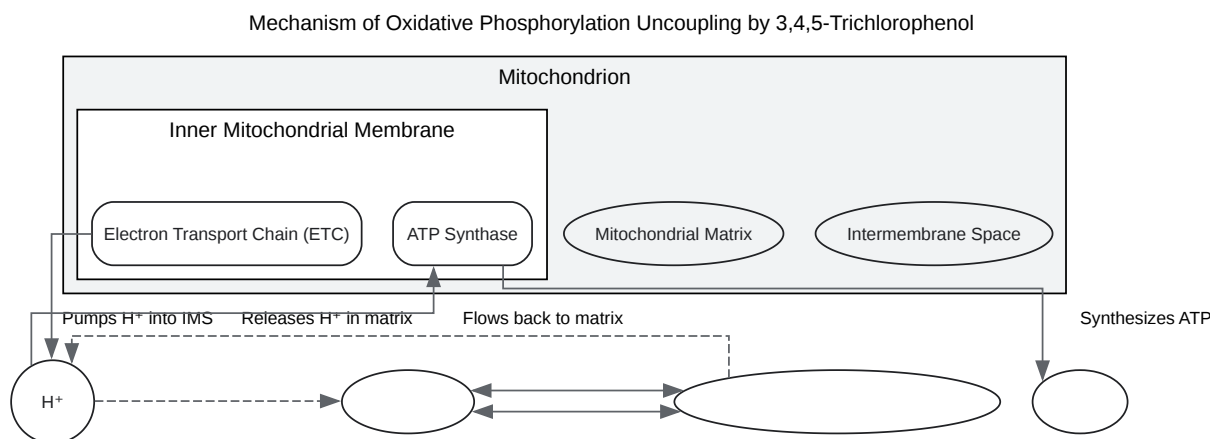
Procedure:

- Sample Preparation: a. Prepare the sample extract as described in the SPE section of the GC-MS protocol. b. After concentration, reconstitute the residue in a known volume of the initial mobile phase. c. If an internal standard is used, add a known amount to the final extract.
- HPLC Analysis: a. Column Temperature: 30°C. b. Flow Rate: 1.0 mL/min. c. Injection Volume: 10 µL. d. Gradient Program: Start with a suitable percentage of mobile phase B (e.g., 30%), linearly increase to a higher percentage (e.g., 95%) over 15 minutes, hold for 5 minutes, and then return to the initial conditions for equilibration. e. UV/PDA Detection: Monitor the absorbance at a wavelength of approximately 280 nm. A full spectrum can be acquired for peak purity assessment.

Analytical Workflow

Analytical Workflow for 3,4,5-Trichlorophenol in Water





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